N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4-aminophenylacetamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide
- N-{4-[(4-{[(E)-(Dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide
Uniqueness
N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity. The presence of the indole moiety allows for interactions with a wide range of biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H17N3O |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-[4-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-12-17(16-5-3-4-6-18(16)20-12)11-19-14-7-9-15(10-8-14)21-13(2)22/h3-11,20H,1-2H3,(H,21,22) |
InChI Key |
NJQCUBCDLPTTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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